molecular formula C23H25ClN2O3 B2654215 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-55-7

2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2654215
CAS No.: 850906-55-7
M. Wt: 412.91
InChI Key: PYQQVMNKMRBVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule designed for research purposes. This compound features the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in compounds with diverse biological activities . The molecular structure integrates a 4-chlorobenzyl group at the 2-position and a 2-(piperidin-1-yl)-2-oxoethoxy moiety at the 5-position, contributing to its potential physicochemical and binding properties. The 3,4-dihydroisoquinolin-1(2H)-one core is found in molecules investigated for various biological activities, including antimicrobial and antioomycete effects . Researchers can utilize this compound as a standard or building block (building block) in synthetic chemistry, particularly in the development of novel heterocyclic compounds . It may also serve as a key intermediate for constructing more complex molecular architectures for use in high-throughput screening, chemical biology studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Hazard Statements: Not yet fully characterized. Precautionary Statements: Handle in a well-ventilated place and wear appropriate protective equipment. Storage Recommendations: Store sealed in a dry environment at 2-8°C.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c24-18-9-7-17(8-10-18)15-26-14-11-19-20(23(26)28)5-4-6-21(19)29-16-22(27)25-12-2-1-3-13-25/h4-10H,1-3,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQQVMNKMRBVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinolinone core, followed by the introduction of the chlorobenzyl and piperidinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The following compounds share structural similarities with the target molecule but differ in substituents or core frameworks:

Table 1: Structural Comparison of Analogs
Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Key Differences Reference
2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one Dihydroisoquinolinone 4-Chlorobenzyl 4-Methylbenzyloxy Ether linkage vs. ester; no piperidine
2-[(4-bromophenyl)methyl]-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1-one Dihydroisoquinolinone 4-Bromobenzyl 2-Oxo-2-(pyrrolidin-1-yl)ethoxy Bromine vs. chlorine; pyrrolidine ring
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one Pyranone 4-Benzylpiperazinyl 2-Oxo-2-(piperidin-1-yl)ethoxy Pyranone core vs. isoquinolinone
4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromenopyrimidine Piperidinophenyl Thioxo group Fused chromenopyrimidine core

Impact of Substituents on Physicochemical and Pharmacological Properties

Halogen Effects (Cl vs. Br) :
  • The 4-chlorobenzyl group in the target compound may confer slightly greater metabolic stability compared to the 4-bromobenzyl analog , as C-Cl bonds are generally less reactive than C-Br bonds. However, bromine’s larger atomic radius might enhance hydrophobic interactions in certain targets.
Piperidine vs. Pyrrolidine :
Ether vs. Ester Linkages :
  • The 4-methylbenzyloxy group in uses an ether linkage, which is more hydrolytically stable than the 2-oxo-2-(piperidin-1-yl)ethoxy ester in the target compound. This difference could influence bioavailability and half-life.
Core Scaffold Modifications :
  • The chromenopyrimidine scaffold in introduces a fused ring system, which may enhance rigidity and selectivity for specific enzyme pockets.

Biological Activity

The compound 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one (referred to as Compound 1) is a synthetic derivative of isoquinoline that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Compound 1 is characterized by a complex structure that includes a chlorobenzyl moiety and a piperidine-derived ethoxy group. The synthesis involves multiple steps, typically starting with the reaction of p-chlorobenzyl bromide with phosphonates, followed by coupling with piperidine derivatives. The overall yield of the synthesis process is reported to be around 23% .

Antimicrobial Activity

Research indicates that Compound 1 exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Compound 1 has been evaluated for its anti-inflammatory properties. In cellular assays, it demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer activity of Compound 1. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it exhibited cytotoxic effects on breast and lung cancer cell lines at concentrations as low as 10 µM .

The biological activities of Compound 1 can be attributed to its interaction with specific molecular targets:

  • Caspase Activation : Induction of apoptosis in cancer cells is mediated through the activation of caspases, which are crucial for programmed cell death.
  • Cytokine Modulation : The compound modulates cytokine production, leading to reduced inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, Compound 1 was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that treatment with Compound 1 significantly decreased IL-6 levels by approximately 30% in LPS-stimulated macrophages. This suggests its utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeEffectConcentrationReference
AntimicrobialInhibition of growthMIC = 32 µg/mL
Anti-inflammatoryDecreased IL-6 levels10 µM
AnticancerInduced apoptosis10 µM

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